
3-(4-Methylphenylsulfonamido)phenylboronic Acid Pinacol Ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-Methylphenylsulfonamido)phenylboronic Acid Pinacol Ester is an organoboron compound that has gained significant attention in the field of organic synthesis. This compound is particularly valued for its role in Suzuki-Miyaura coupling reactions, which are widely used in the formation of carbon-carbon bonds. The presence of both boronic acid and pinacol ester functionalities makes it a versatile reagent in various chemical transformations.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-Methylphenylsulfonamido)phenylboronic Acid Pinacol Ester typically involves the reaction of 3-(4-Methylphenylsulfonamido)phenylboronic acid with pinacol in the presence of a dehydrating agent. The reaction is usually carried out under an inert atmosphere to prevent oxidation and hydrolysis of the boronic acid.
Industrial Production Methods: Industrial production of this compound often employs large-scale Suzuki-Miyaura coupling reactions. The process involves the use of palladium catalysts and bases such as potassium carbonate or sodium hydroxide. The reaction is conducted in solvents like toluene or ethanol under controlled temperature and pressure conditions to ensure high yield and purity .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the boronic acid moiety, leading to the formation of boronic acids or borates.
Reduction: Reduction reactions can convert the sulfonamide group to amines.
Substitution: The boronic acid group can participate in nucleophilic substitution reactions, forming various derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Halides or other nucleophiles in the presence of a base.
Major Products:
Oxidation: Boronic acids or borates.
Reduction: Amines.
Substitution: Various substituted phenylboronic esters
Wissenschaftliche Forschungsanwendungen
3-(4-Methylphenylsulfonamido)phenylboronic Acid Pinacol Ester has a wide range of applications in scientific research:
Chemistry: Used as a reagent in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Biology: Employed in the synthesis of biologically active molecules and drug candidates.
Medicine: Utilized in the development of boron-containing drugs and diagnostic agents.
Industry: Applied in the production of advanced materials and polymers .
Wirkmechanismus
The compound exerts its effects primarily through its boronic acid moiety, which can form reversible covalent bonds with diols and other nucleophiles. This property is exploited in Suzuki-Miyaura coupling reactions, where the boronic acid group undergoes transmetalation with palladium catalysts, followed by reductive elimination to form carbon-carbon bonds. The sulfonamide group can also participate in hydrogen bonding and other interactions, enhancing the compound’s reactivity and selectivity .
Vergleich Mit ähnlichen Verbindungen
- Phenylboronic Acid Pinacol Ester
- 4-(Hydroxymethyl)phenylboronic Acid Pinacol Ester
- 3-(Trimethylsilyl)ethynyl)phenylboronic Acid Pinacol Ester
Comparison: 3-(4-Methylphenylsulfonamido)phenylboronic Acid Pinacol Ester is unique due to the presence of the sulfonamide group, which imparts additional reactivity and selectivity compared to other boronic acid pinacol esters. This makes it particularly useful in complex organic syntheses and in the development of specialized materials .
Eigenschaften
Molekularformel |
C19H26BNO5S |
|---|---|
Molekulargewicht |
391.3 g/mol |
IUPAC-Name |
(3-hydroxy-2,3-dimethylbutan-2-yl)oxy-[3-[(4-methylphenyl)sulfonylamino]phenyl]borinic acid |
InChI |
InChI=1S/C19H26BNO5S/c1-14-9-11-17(12-10-14)27(24,25)21-16-8-6-7-15(13-16)20(23)26-19(4,5)18(2,3)22/h6-13,21-23H,1-5H3 |
InChI-Schlüssel |
TVQAEIQIMCWNSM-UHFFFAOYSA-N |
Kanonische SMILES |
B(C1=CC(=CC=C1)NS(=O)(=O)C2=CC=C(C=C2)C)(O)OC(C)(C)C(C)(C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-[[3-[Boc(methyl)amino]propyl](methyl)amino]benzaldehyde](/img/structure/B13716381.png)
![4-[2-(Tert-butyl-dimethyl-silanyloxy)-ethyl]-piperazine-1-carboxylic acid phenyl ester](/img/structure/B13716382.png)
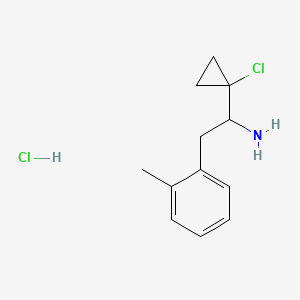

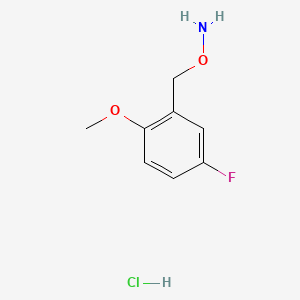
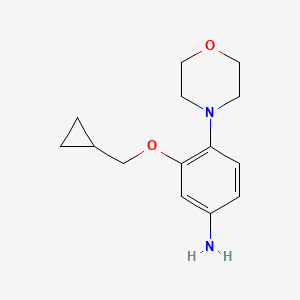
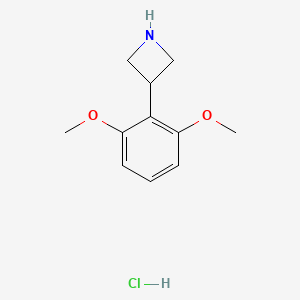
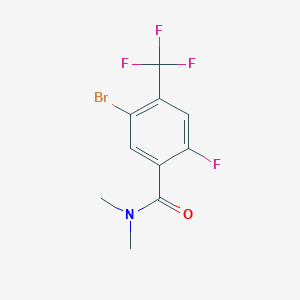

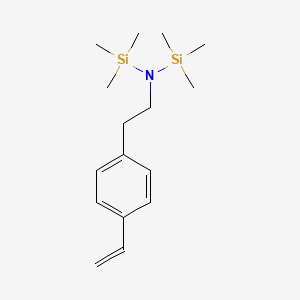

![tert-Butyl 2-(3-Amino-2-methoxyphenyl)-5,6-dihydro-[1,2,4]triazolo[1,5-a]pyrazine-7(8H)-carboxylate](/img/structure/B13716463.png)
